molecular formula C8H9ClN2O2 B13926954 5-Chloro-2-methylaminonicotinic acid methyl ester

5-Chloro-2-methylaminonicotinic acid methyl ester

Cat. No.: B13926954
M. Wt: 200.62 g/mol
InChI Key: OLXOAOUPCKVNFH-UHFFFAOYSA-N
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Description

5-Chloro-2-methylaminonicotinic acid methyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chlorine atom at the 5th position, a methylamino group at the 2nd position, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylaminonicotinic acid methyl ester typically involves the esterification of 5-Chloro-2-methylaminonicotinic acid. One common method is the reaction of the acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This reaction is carried out at room temperature and results in the formation of the methyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylaminonicotinic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Chloro-2-methylaminonicotinic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylaminonicotinic acid methyl ester involves its interaction with specific molecular targets. The compound may act on nicotinic acid receptors or other related pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylaminonicotinic acid: The parent acid form of the compound.

    2-Methylaminonicotinic acid methyl ester: Lacks the chlorine atom at the 5th position.

    5-Chloro-nicotinic acid methyl ester: Lacks the methylamino group at the 2nd position.

Uniqueness

5-Chloro-2-methylaminonicotinic acid methyl ester is unique due to the combination of the chlorine atom, methylamino group, and methyl ester group. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 5-chloro-2-(methylamino)pyridine-3-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-10-7-6(8(12)13-2)3-5(9)4-11-7/h3-4H,1-2H3,(H,10,11)

InChI Key

OLXOAOUPCKVNFH-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)Cl)C(=O)OC

Origin of Product

United States

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